N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(17-9-13-3-1-2-4-16(13)21-17)19-6-7-22-11-15(10-20-22)14-5-8-24-12-14/h1-5,8-12,21H,6-7H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLNCZQZTSZSJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Furan-3-yl Pyrazole: : Begin with furan-3-carboxaldehyde, which undergoes hydrazone formation with hydrazine, followed by cyclization with acetylacetone to yield the furan-3-yl pyrazole.
Formation of Indole-2-Carboxamide: : Start with indole, which is acylated with chloroformate to produce indole-2-carboxylic acid. This is subsequently converted into the carboxamide derivative via amidation.
Coupling Reaction: : Combine the furan-3-yl pyrazole and indole-2-carboxamide using an ethyl spacer through a nucleophilic substitution reaction, typically under basic conditions such as using sodium hydride in dimethylformamide.
Industrial Production Methods: Industrial production may follow similar routes but with optimizations for scale, such as continuous flow synthesis for the coupling step, or employing more cost-effective reagents and solvents. Reaction conditions might be fine-tuned to maximize yield and purity, using high-throughput screening techniques.
Chemical Reactions Analysis
Oxidation: : The furan and indole rings can be susceptible to oxidation reactions. Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: : Selective reduction of the pyrazole ring can be achieved using lithium aluminum hydride.
Substitution: : Halogenated derivatives of the compound can be obtained by reacting it with halogenating agents such as N-bromosuccinimide.
Oxidation: : m-Chloroperbenzoic acid in dichloromethane.
Reduction: : Lithium aluminum hydride in ether.
Substitution: : N-bromosuccinimide in chloroform.
Oxidation: : Oxidized furan and indole derivatives.
Reduction: : Reduced pyrazole derivatives.
Substitution: : Halogenated derivatives.
Scientific Research Applications
Catalysis: : The compound can serve as a ligand in coordination chemistry, forming complexes that catalyze organic reactions.
Materials Science: : Its unique structure can be incorporated into polymers or materials with specific electronic properties.
Enzyme Inhibition: : The compound may inhibit certain enzymes by binding to active sites, useful in studying enzyme mechanisms.
Protein Interaction: : It can act as a probe in protein-ligand interaction studies.
Pharmacology: : Investigated for its potential as a drug candidate, particularly in targeting specific protein pathways.
Diagnostics: : Modified versions can be used as fluorescent markers in diagnostic imaging.
Agriculture: : Potential use as a bioactive agent in pest control.
Chemical Synthesis: : Employed as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide exerts its effects through several molecular targets and pathways, including:
Enzyme Inhibition: : By binding to enzyme active sites, it can inhibit enzymatic activity, affecting metabolic and signaling pathways.
Receptor Binding: : Interaction with cell surface receptors can modulate cellular responses.
Protein Binding: : The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazole-indole hybrids , which are studied for their diverse bioactivities. Below is a comparative analysis with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity : Unlike the quinazoline-piperidine analogs (e.g., the compound in ), the target molecule lacks a kinase-targeting quinazoline core, suggesting divergent mechanisms. The furan group may enhance metabolic stability compared to simple phenyl substituents but reduces steric bulk versus piperidine moieties.
Bioactivity Gaps : While the quinazoline-pyrazole hybrid shows validated kinase inhibition, the target compound’s bioactivity remains speculative. Indomethacin, a simpler indole derivative, achieves potency via COX inhibition, but the carboxamide linkage in the target molecule likely alters target selectivity.
Solubility and ADME : The ethyl linker in the target compound may improve solubility over rigid quinazoline derivatives but could reduce blood-brain barrier penetration compared to smaller indole analogs like tryptamine derivatives.
Research Findings and Limitations
- This contrasts with quinazoline-pyrazole hybrids, which have robust preclinical datasets.
- Theoretical Studies : Computational docking suggests the indole-2-carboxamide moiety may interact with G-protein-coupled receptors (GPCRs), but experimental validation is absent.
Biological Activity
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide is a complex organic compound that exhibits potential biological activities due to its unique structural features, including an indole moiety, a pyrazole ring, and a furan substituent. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound has the molecular formula and includes multiple functional groups that contribute to its reactivity and biological interactions. The presence of the indole structure is particularly significant, as indole derivatives are known for their diverse bioactivities, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects .
Anticancer Activity
Research indicates that compounds containing indole and pyrazole moieties demonstrate significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest .
- Case Study : A recent study evaluated a series of indole-pyrazole derivatives for their cytotoxicity against human cancer cell lines such as A549 (lung cancer) and H460 (non-small cell lung cancer). The results indicated that these compounds exhibited IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL, demonstrating moderate to high cytotoxic activity compared to standard chemotherapeutic agents like 5-fluorouracil .
Anti-inflammatory Activity
This compound has also been reported to possess anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Case Study : In vitro studies have shown that certain pyrazole derivatives exhibit IC50 values in the low micromolar range against COX-2, indicating potent anti-inflammatory activity. For example, compounds similar to this compound demonstrated comparable efficacy to diclofenac in inhibiting COX activity .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX and various kinases.
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, this compound can lead to programmed cell death.
- Cell Cycle Arrest : The presence of the indole moiety may interfere with cell cycle regulation, preventing cancer cell proliferation.
Comparative Analysis
To better understand the potential of this compound, a comparison with other related compounds is useful:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Contains both furan and pyrazole rings | Anticancer, anti-inflammatory |
| 3-(dimethylamino)-5-(furan-3-yl)-pyrazole | Structure | Simpler structure lacking indole | Antimicrobial |
| 4-(furan-3-yl)-1H-pyrazole | Structure | Basic pyrazole structure | Limited biological activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the pyrazole ring via cyclization of a diketone with hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C) .
- Step 2 : Coupling the pyrazole-ethylamine intermediate with indole-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Characterization : NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight validation .
Q. Which experimental methods are used to determine the physicochemical properties of this compound?
- Key Methods :
- Melting Point : Differential scanning calorimetry (DSC) .
- Solubility : Shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) .
- Lipophilicity : Reverse-phase HPLC to calculate logP values .
Advanced Research Questions
Q. How can researchers resolve contradictions in proposed mechanisms of action for this compound?
- Case Study : Some studies hypothesize NF-κB pathway inhibition , while others suggest kinase modulation .
- Resolution Strategy :
- Target Validation : CRISPR/Cas9-mediated gene knockout of suspected targets (e.g., IKKβ for NF-κB) to assess activity loss .
- Biophysical Assays : Surface plasmon resonance (SPR) to measure direct binding affinity to kinases or transcription factors .
- Data Integration : Use pathway enrichment analysis (e.g., KEGG) to reconcile conflicting omics data .
Q. What structural features of this compound contribute to its bioactivity, and how do modifications impact efficacy?
- SAR Insights :
| Modification | Impact on Activity | Source |
|---|---|---|
| Furan → Thiophene | Reduced anti-inflammatory activity | |
| Pyrazole N-substitution | Enhanced kinase inhibition (IC₅₀ ↓ 40%) | |
| Indole C3 substituent | Improved solubility but lower cell permeability |
- Methodology : Molecular docking (AutoDock Vina) to predict binding poses and free energy calculations (MM/GBSA) .
Q. What experimental design challenges arise in assessing this compound’s stability under physiological conditions?
- Key Challenges :
- Hydrolysis : Susceptibility of the carboxamide group in acidic pH (e.g., gastric fluid).
- Oxidative Degradation : Furan ring reactivity with reactive oxygen species (ROS) .
- Solutions :
- Stability Studies : Forced degradation under varied pH/temperature, monitored via LC-MS .
- Prodrug Design : Acetylation of labile groups to enhance metabolic stability .
Q. How can researchers optimize assays to evaluate this compound’s interaction with biological targets?
- Assay Development :
- High-Throughput Screening (HTS) : Fluorescence polarization assays for kinase inhibition (Z’ factor >0.5) .
- Cellular Models : 3D tumor spheroids to mimic in vivo conditions for anticancer activity .
- Controls : Use structurally similar inactive analogs (e.g., furan → benzene substitution) to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
